4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine
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Overview
Description
4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol . This compound is part of the benzo[d]isoxazole family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine typically involves the reaction of 4-chlorobenzo[d]isoxazole with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-Chloro-N-isobutylbenzo[d]isoxazol-3-amine can be compared with other similar compounds in the benzo[d]isoxazole family. Some of these compounds include:
4-Chlorobenzo[d]isoxazole: A precursor in the synthesis of this compound.
N-isobutylbenzo[d]isoxazol-3-amine: A similar compound without the chlorine atom.
Benzo[d]isoxazole derivatives: Various derivatives with different substituents that exhibit unique properties and applications
Properties
Molecular Formula |
C11H13ClN2O |
---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
4-chloro-N-(2-methylpropyl)-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C11H13ClN2O/c1-7(2)6-13-11-10-8(12)4-3-5-9(10)15-14-11/h3-5,7H,6H2,1-2H3,(H,13,14) |
InChI Key |
UFTFWLWYQPOCQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NOC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
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